molecular formula C15H14O2 B8168949 1-Methoxy-4-(4-vinylphenoxy)benzene

1-Methoxy-4-(4-vinylphenoxy)benzene

Cat. No.: B8168949
M. Wt: 226.27 g/mol
InChI Key: NINFHXBNXNQFHC-UHFFFAOYSA-N
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Description

1-Methoxy-4-(4-vinylphenoxy)benzene is an organic compound with the molecular formula C16H16O2 It is characterized by a methoxy group attached to a benzene ring, which is further connected to another benzene ring via a vinylphenoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(4-vinylphenoxy)benzene can be synthesized through several methods, including:

    Electrophilic Aromatic Substitution: This method involves the reaction of 1-methoxy-4-iodobenzene with 4-vinylphenol in the presence of a base such as potassium carbonate and a palladium catalyst.

    Suzuki-Miyaura Coupling: This method involves the coupling of 1-methoxy-4-bromobenzene with 4-vinylphenylboronic acid in the presence of a palladium catalyst and a base such as cesium carbonate.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-(4-vinylphenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid, osmium tetroxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Sodium hydride, lithium diisopropylamide.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Ethyl-substituted benzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methoxy-4-(4-vinylphenoxy)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-methoxy-4-(4-vinylphenoxy)benzene involves its interaction with various molecular targets and pathways. The vinyl group can undergo electrophilic addition reactions, forming reactive intermediates that can interact with nucleophilic sites on biological macromolecules. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    1-Methoxy-4-phenoxybenzene: Similar structure but lacks the vinyl group, resulting in different reactivity and applications.

    4-Methoxy-1-vinylbenzene: Similar structure but lacks the phenoxy linkage, affecting its chemical properties and uses.

    1-Methoxy-4-(4-methoxyphenoxy)benzene:

Uniqueness: 1-Methoxy-4-(4-vinylphenoxy)benzene is unique due to the presence of both a methoxy group and a vinylphenoxy linkage, which confer distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

1-ethenyl-4-(4-methoxyphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-3-12-4-6-14(7-5-12)17-15-10-8-13(16-2)9-11-15/h3-11H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINFHXBNXNQFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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